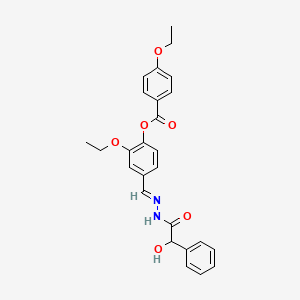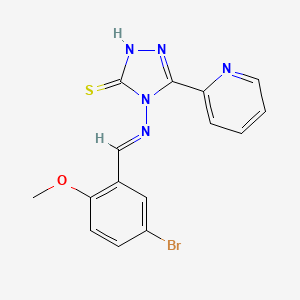acetonitrile CAS No. 32153-02-9](/img/structure/B12003980.png)
[(3,4-Dimethoxybenzyl)amino](phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethoxybenzyl)aminoacetonitrile is an organic compound with the molecular formula C17H18N2O2. This compound is notable for its unique structure, which includes a benzylamino group attached to a phenylacetonitrile core, with two methoxy groups on the benzyl ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxybenzyl)aminoacetonitrile typically involves the reaction of 3,4-dimethoxybenzylamine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of (3,4-Dimethoxybenzyl)aminoacetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
(3,4-Dimethoxybenzyl)aminoacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in DMF or DMSO with alkyl halides.
Major Products Formed
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Alkylated derivatives of the original compound.
科学研究应用
(3,4-Dimethoxybenzyl)aminoacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of (3,4-Dimethoxybenzyl)aminoacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
相似化合物的比较
(3,4-Dimethoxybenzyl)aminoacetonitrile can be compared with other similar compounds such as:
(3,4-Dimethoxyphenyl)acetonitrile: Lacks the benzylamino group, making it less versatile in certain chemical reactions.
(4-Ethoxy-3-methoxyphenyl)acetonitrile: Contains an ethoxy group instead of a second methoxy group, which can alter its reactivity and biological activity.
(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile: Contains a morpholinyl group, which can significantly change its chemical and biological properties.
属性
CAS 编号 |
32153-02-9 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
2-[(3,4-dimethoxyphenyl)methylamino]-2-phenylacetonitrile |
InChI |
InChI=1S/C17H18N2O2/c1-20-16-9-8-13(10-17(16)21-2)12-19-15(11-18)14-6-4-3-5-7-14/h3-10,15,19H,12H2,1-2H3 |
InChI 键 |
JZCKOQILGWOAHE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(C#N)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)

![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003933.png)

![n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine](/img/structure/B12003947.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12003968.png)

![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)
